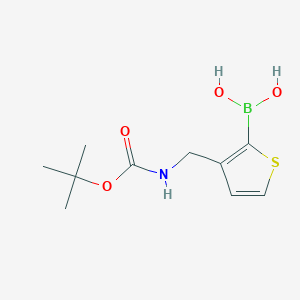
(3-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid is a boronic acid derivative that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or by cyclization of appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters or boranes.
Substitution: Free amine derivatives.
科学研究应用
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid has several applications in scientific research:
作用机制
The mechanism of action of [3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The thiophene ring provides additional stability and electronic properties, enhancing its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
N-Acetyl-L-tryptophan: A derivative of tryptophan used in biochemical studies.
Uniqueness
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid is unique due to its combination of a Boc-protected amine, a thiophene ring, and a boronic acid group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
属性
分子式 |
C10H16BNO4S |
|---|---|
分子量 |
257.12 g/mol |
IUPAC 名称 |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-17-8(7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) |
InChI 键 |
MHSOTBXBXMIQGF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CS1)CNC(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)
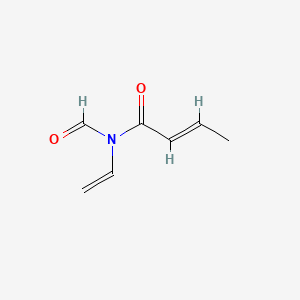
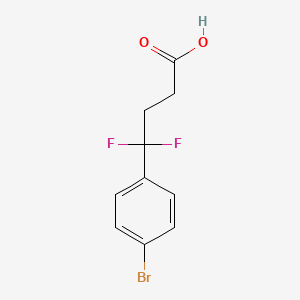
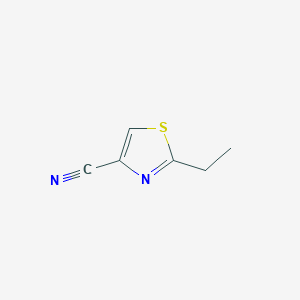
![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)

![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
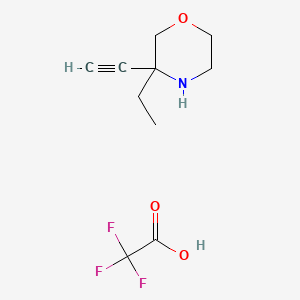
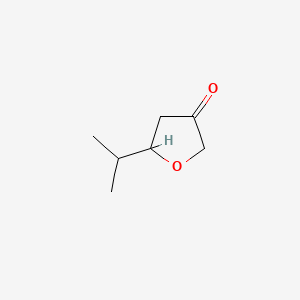
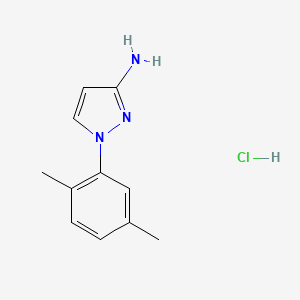
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
